molecular formula C9H6ClNO2S B1288046 Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate CAS No. 251996-85-7

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B1288046
CAS RN: 251996-85-7
M. Wt: 227.67 g/mol
InChI Key: RKEMSSHLFNIVCV-UHFFFAOYSA-N
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Description

“Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 251996-85-7 . It has a molecular weight of 228.68 .


Molecular Structure Analysis

The Inchi Code of “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” is 1S/C9H7ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4,14H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” is a compound with a molecular weight of 228.68 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate exhibits structural features that make it interesting for drug discovery. Researchers have explored its potential as a G protein-coupled receptor kinase 2 (GRK2) inhibitor . GRK2 plays a crucial role in cardiovascular diseases, including heart failure. By inhibiting GRK2, this compound could modulate signaling pathways and potentially lead to novel therapeutic interventions .

Organic Synthesis and Chemical Reactions

The synthesis of thieno[2,3-c]pyridine derivatives, including methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, has attracted attention. Researchers have employed the Vilsmeier–Haack reaction to produce related compounds. Understanding the reactivity and synthetic pathways of this compound contributes to the broader field of organic chemistry .

Safety and Hazards

The safety information for “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle all chemicals with care and to follow safety protocols.

properties

IUPAC Name

methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEMSSHLFNIVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594329
Record name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251996-85-7
Record name Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dichloroisonicotinaldehyde (20.39 g, 115.8 mmol) obtained from Aldrich was dissolved in 250 mL DMF. To this solution was added Cs2CO3 (12.9 g, 121.59 mmol) and then methyl 2-mercaptoacetate (56.6 g, 173.7 mmol). The mixture was stirred at room temperature for 3 hours. After removing 200 mL DMF under a reduced pressure, the remaining residue was mixed with 100 mL water. After filtration, the filter cake was washed thoroughly with water and air dried. An off-white solid was obtained as the pure product (23.15 g, y=88%). LCMS (API-ES) m/z (%): 228.2 (100%, M++H); 1H NMR (300 MHz, DMSO-d6) δ ppm 3.96 (s, 3H) 8.12 (s, 1H) 8.64 (s, 1H) 9.36 (s, 1H).
Quantity
20.39 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
56.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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